

Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-1-chloroisoquinoline**

Cat. No.: **B1288641**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Bromo-1-chloroisoquinoline**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for **5-Bromo-1-chloroisoquinoline**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.34	d	8.5	1H	H-8
8.15	d	5.9	1H	H-3
8.08	d	7.6	1H	H-6
7.74	t	8.1	1H	H-7
7.61	d	5.9	1H	H-4

Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
151.9	C-1
143.5	C-8a
137.8	C-5
131.2	C-7
129.5	C-4a
128.8	C-6
127.3	C-8
122.1	C-4
119.6	C-3

Note: Assignments are predicted based on analogous structures and computational models.

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H Stretch
1610, 1580, 1490	Strong, Medium	C=C Aromatic Ring Stretch
1100-1200	Strong	C-Cl Stretch
830	Strong	C-H Out-of-plane Bending
600-700	Medium-Strong	C-Br Stretch

Note: Characteristic absorption bands for the key functional groups.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
241/243/245	High	[M] ⁺ • (Molecular ion peak with isotopic pattern for Br and Cl)
206/208	Medium	[M-Cl] ⁺
127	High	[M-Br-Cl] ⁺

Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of bromine and chlorine.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **5-Bromo-1-chloroisoquinoline** are provided below.

Synthesis of 5-Bromo-1-chloroisoquinoline

A plausible synthetic route to **5-Bromo-1-chloroisoquinoline** involves the chlorination of 5-bromoisoquinoline.

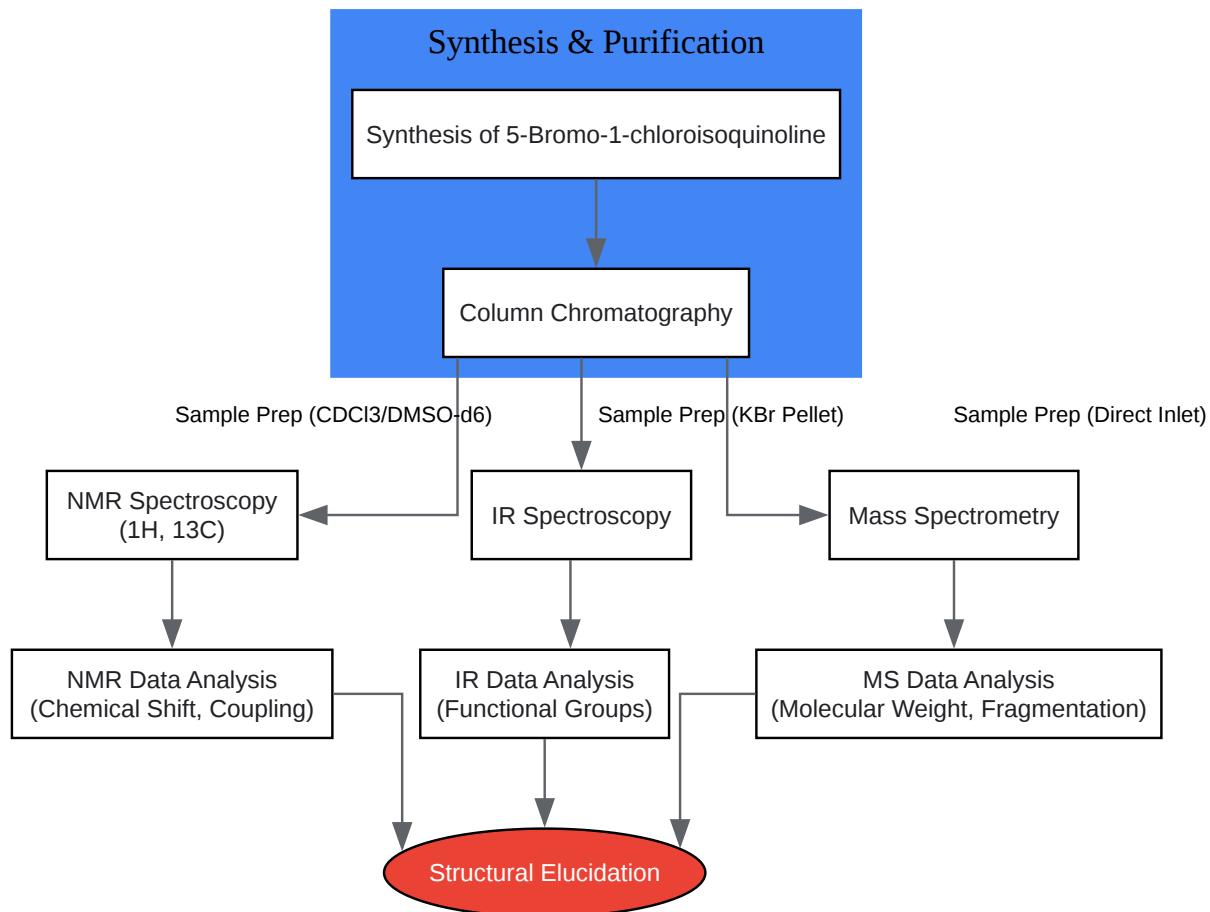
Materials:

- 5-Bromoisoquinoline
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride to the cooled solution.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d6) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Spectroscopic Analysis Workflow

The logical flow from sample preparation to data analysis in the spectroscopic characterization of **5-Bromo-1-chloroisooquinoline** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of **5-Bromo-1-chloroisoquinoline**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288641#spectroscopic-data-nmr-ir-ms-of-5-bromo-1-chloroisoquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com